Cas no 2227862-70-4 ((1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol)

(1S)-3-Amino-1-(4-bromo-3-fluorophenyl)propan-1-ol is a chiral β-amino alcohol derivative featuring a bromo-fluorophenyl substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The stereospecific (1S) configuration ensures high enantioselectivity, making it valuable for the preparation of optically active intermediates. The presence of both bromo and fluoro groups offers versatility in further functionalization via cross-coupling or nucleophilic substitution reactions. Its amino and hydroxyl functionalities provide dual reactivity, enabling its use as a building block for heterocycles or ligands in catalysis. The compound’s well-defined structure and purity make it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules.
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol structure
2227862-70-4 structure
Product Name:(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol
CAS No:2227862-70-4
MF:C9H11BrFNO
MW:248.092145204544
CID:6423128
PubChem ID:165673151
Update Time:2025-05-20

(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol
    • 2227862-70-4
    • EN300-1934772
    • Inchi: 1S/C9H11BrFNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1
    • InChI Key: RTEMMHPQHDXPNP-VIFPVBQESA-N
    • SMILES: BrC1C=CC(=CC=1F)[C@H](CCN)O

Computed Properties

  • Exact Mass: 247.00080g/mol
  • Monoisotopic Mass: 247.00080g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2Ų

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Additional information on (1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol

Introduction to (1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol (CAS No. 2227862-70-4)

(1S-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2227862-70-4, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. Its molecular structure incorporates both aromatic and aliphatic moieties, making it a versatile intermediate for synthesizing various bioactive molecules.

The< b>4-bromo-3-fluorophenyl substituent in the molecule imparts distinct electronic and steric properties, which are crucial for modulating its biological activity. This feature has been extensively explored in recent research, particularly in the design of novel pharmacophores targeting neurological and inflammatory disorders. The presence of the< b>amino group further enhances the compound's reactivity, enabling further functionalization through various chemical transformations.

In recent years, there has been a growing interest in exploring the pharmacological potential of< b>1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol. Studies have demonstrated its efficacy in inhibiting certain enzymes and receptors involved in pathophysiological processes. For instance, preliminary in vitro assays have shown promising results in its ability to modulate the activity of enzymes such as< b>cyclooxygenase (COX) and< b>matrix metalloproteinases (MMPs), which are key targets in the treatment of pain and inflammation.

The synthesis of< b>(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and enantioselectivity. The chiral center at the< b>1-position is particularly critical, as it determines the stereochemical configuration of the final product. Advanced synthetic methodologies, including asymmetric hydrogenation and chiral auxiliary-assisted reactions, have been employed to achieve optimal enantiomeric purity.

Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of< b>(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol. Molecular docking studies have revealed its binding affinity to various biological targets, providing insights into its potential mechanisms of action. These computational models have been validated through experimental data, reinforcing the reliability of such approaches in drug discovery.

The pharmaceutical industry has shown significant interest in< b>1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol due to its multifaceted utility. Researchers are exploring its role as a building block for more complex drug molecules, leveraging its structural features to develop novel therapeutics with improved efficacy and reduced side effects. Additionally, its potential application in targeted drug delivery systems has opened new avenues for therapeutic intervention.

In conclusion, (1S-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol) represents a promising compound with significant implications for pharmaceutical research and development. Its unique structural attributes and biological activities make it a valuable asset in the quest for innovative treatments. As research continues to uncover new applications and therapeutic potentials, this compound is poised to play a crucial role in shaping future medical advancements.

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